![molecular formula C17H18N6O B292242 (4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)
(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine, commonly known as EPPHP, is a pyrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPHP has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of EPPHP is not fully understood, but it is believed to involve the inhibition of various molecular targets involved in disease progression. EPPHP has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects
EPPHP has been shown to have several biochemical and physiological effects. Studies have demonstrated that EPPHP can modulate the levels of various biomarkers associated with inflammation, cancer, and microbial infections. Additionally, EPPHP has been found to have minimal toxicity in vitro and in vivo, making it a safe compound for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EPPHP is its versatility in the laboratory setting. EPPHP can be easily synthesized using relatively simple procedures, and its biological activity can be evaluated using various assays. However, one of the limitations of EPPHP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The potential therapeutic applications of EPPHP are vast, and several future directions can be explored. One direction is the development of EPPHP-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of EPPHP's anti-cancer properties for the development of new cancer therapies. Additionally, EPPHP can be further modified to improve its solubility and bioavailability for better in vivo efficacy.
Conclusion
In conclusion, EPPHP is a promising compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of different diseases.
Synthesemethoden
EPPHP can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate, followed by the condensation of the resulting hydrazine derivative with 1-phenyl-3-methyl-5-pyrazolone. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
EPPHP has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, EPPHP has shown promising results in the treatment of cancer by inducing apoptosis and inhibiting cell proliferation. It has also demonstrated anti-microbial activity against several bacterial and fungal strains.
Eigenschaften
Molekularformel |
C17H18N6O |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H18N6O/c1-2-24-14-10-8-12(9-11-14)20-21-15-16(18)22-23(17(15)19)13-6-4-3-5-7-13/h3-11,19-20H,2H2,1H3,(H2,18,22)/b19-17?,21-15- |
InChI-Schlüssel |
ZJJZWZFLKDNFNY-XCYTVCLYSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N/N=C\2/C(=NN(C2=N)C3=CC=CC=C3)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN(C2=N)C3=CC=CC=C3)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN(C2=N)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



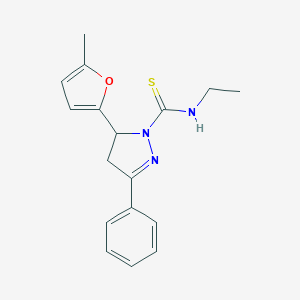
![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
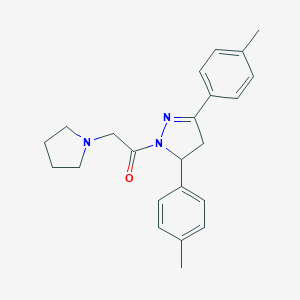
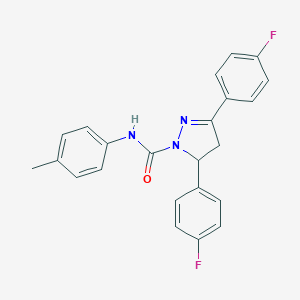

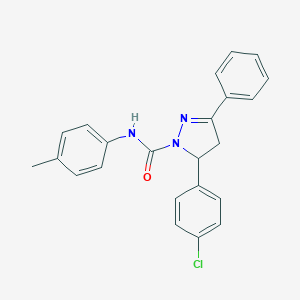
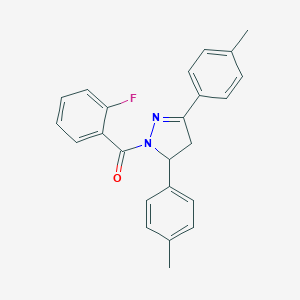
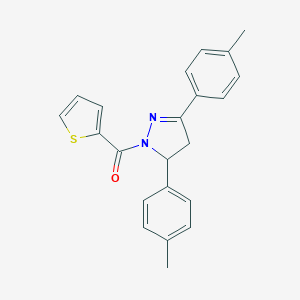
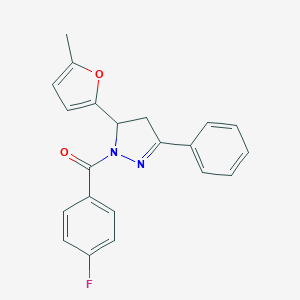
![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)

